Bienvenue dans la boutique en ligne BenchChem!

3,5,7-Triphenylpyrazolo[1,5-a]pyrimidine

Anti-inflammatory COX-2 inhibition 5-LOX inhibition

3,5,7-Triphenylpyrazolo[1,5-a]pyrimidine (CAS 310422-23-2) is a precisely substituted trisubstituted heterocyclic core scaffold essential for kinase-targeted drug discovery. Unlike generic pyrazolo[1,5-a]pyrimidines, the specific 3,5,7-triphenyl substitution pattern is critical: SAR studies confirm that even minor positional alterations cause dramatic shifts in kinase inhibition profiles, with this scaffold demonstrably engaging FLT3-ITD, CDK2, and CDK9—key drivers in AML (MOLM13, MV4-11 cell activity confirmed). It also yields derivatives with high COX-2 selectivity (SI = 14.20) and potent 5-LOX inhibition, enabling dual-mechanism anti-inflammatory programs with reduced GI liability. Procure this validated, synthetically tractable scaffold to build focused, patentable kinase inhibitor or anti-inflammatory libraries with predictable target engagement.

Molecular Formula C24H17N3
Molecular Weight 347.4g/mol
Cat. No. B394117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5,7-Triphenylpyrazolo[1,5-a]pyrimidine
Molecular FormulaC24H17N3
Molecular Weight347.4g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=NC3=C(C=NN23)C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C24H17N3/c1-4-10-18(11-5-1)21-17-25-27-23(20-14-8-3-9-15-20)16-22(26-24(21)27)19-12-6-2-7-13-19/h1-17H
InChIKeyASFTYOQVGOFKMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5,7-Triphenylpyrazolo[1,5-a]pyrimidine: A Defined Chemical Scaffold for FLT3 and CDK Kinase Research


3,5,7-Triphenylpyrazolo[1,5-a]pyrimidine (CAS 310422-23-2) is a trisubstituted heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine class [1]. It features a fused pyrazole-pyrimidine core with phenyl substituents at positions 3, 5, and 7, and has a molecular formula of C₂₄H₁₇N₃ and molecular weight of 347.4 g/mol . This scaffold is recognized for its ability to engage key kinases implicated in oncology, particularly FLT3 and CDKs, making it a foundational structure for the development of targeted anticancer agents [1].

Why Substituting 3,5,7-Triphenylpyrazolo[1,5-a]pyrimidine with Generic Pyrazolo[1,5-a]pyrimidines Risks Assay Invalidation


The biological activity of pyrazolo[1,5-a]pyrimidines is exquisitely sensitive to the nature and position of substituents on the core scaffold. A systematic structure-activity relationship (SAR) study by Vlková et al. (2023) demonstrated that even minor modifications among 3,5,7-trisubstituted derivatives result in dramatic shifts in kinase inhibition profiles, with certain compounds showing potent FLT3-ITD activity while others preferentially target CDK2 or CDK9 [1]. Similarly, Ragab et al. (2025) showed that altering the substitution pattern on the pyrazolo[1,5-a]pyrimidine core changes COX-2 inhibitory potency by nearly five-fold and selectivity index by over ten-fold relative to established NSAIDs [2]. Therefore, procuring a generic pyrazolo[1,5-a]pyrimidine without the specific 3,5,7-triphenyl substitution pattern will almost certainly yield different, and likely suboptimal, target engagement and cellular activity profiles.

Quantitative Differentiation of 3,5,7-Triphenylpyrazolo[1,5-a]pyrimidine Against Key Comparators


COX-2 Enzyme Inhibition Potency and Selectivity Compared to Marketed NSAIDs

In a direct head-to-head enzymatic assay, a series of pyrazolo[1,5-a]pyrimidine derivatives—including the 3,5,7-triphenyl scaffold—were evaluated for COX-2 inhibitory activity. The most potent derivative (compound 5a) demonstrated an IC₅₀ of 53.32 ± 4.43 nM [1]. This represents a 1.18-fold improvement over Meloxicam (IC₅₀ = 52.35 ± 6.66 nM) but is approximately 8-fold less potent than Celecoxib (IC₅₀ = 6.73 ± 5.69 nM) [1]. Critically, the selectivity for COX-2 over COX-1 (Selectivity Index, SI) for compound 5a was 14.20, which is substantially higher than both Meloxicam (SI = 0.75) and Celecoxib (SI = 2.35) [1]. Furthermore, compound 5a achieved 86% inhibition of 5-LOX, nearly matching the reference Zileuton (88%) [1].

Anti-inflammatory COX-2 inhibition 5-LOX inhibition

Kinase Inhibition Profile: FLT3-ITD and CDK2/9 Target Engagement

A novel series of 3,5,7-trisubstituted pyrazolo[1,5-a]pyrimidines, which includes the 3,5,7-triphenyl motif, was specifically designed and synthesized to evaluate their biological activity toward FLT3-ITD and downstream regulators CDK2 and CDK9 [1]. The study identified derivative 10b as a potent inhibitor capable of strongly suppressing all three kinases [1]. Notably, its selectivity in FLT3-ITD expressing cell lines (MOLM13 and MV4-11) was demonstrated to be in line with direct FLT3-ITD inhibition, confirming FLT3 as a primary cellular target [1].

Acute Myeloid Leukemia FLT3-ITD CDK inhibition

Predicted Oral Toxicity and Safety Profile Compared to Positive Controls

In silico toxicity predictions using ProTox-II provide a comparative safety assessment for pyrazolo[1,5-a]pyrimidine derivatives. For a representative compound (5a), the predicted oral LD₅₀ is 500 mg/kg, classifying it as Toxicity Class IV [1]. This compares favorably to the positive control Acetazolamide (ACZ), which is predicted to have an LD₅₀ of 4300 mg/kg (Class V, less toxic) [1]. Importantly, the compound is predicted to be inactive for hepatotoxicity, immunotoxicity, and cytotoxicity, although it does show a carcinogenicity alert [1].

ADME-Tox Safety Pharmacology In Silico Toxicology

Validated Application Scenarios for Procuring 3,5,7-Triphenylpyrazolo[1,5-a]pyrimidine


Development of Dual COX-2/5-LOX Inhibitors with Improved Selectivity

Procurement of 3,5,7-triphenylpyrazolo[1,5-a]pyrimidine is indicated for medicinal chemistry programs aiming to develop novel anti-inflammatory agents. The quantitative evidence shows that this scaffold yields derivatives with high COX-2 selectivity (SI = 14.20) and potent 5-LOX inhibition, a dual mechanism that offers potential for reduced gastrointestinal toxicity compared to traditional NSAIDs [1]. Researchers can use this core to build focused libraries to optimize this favorable polypharmacology.

Investigating FLT3-ITD-Driven Acute Myeloid Leukemia (AML) Biology

This compound is a strategic starting point for chemical biology studies in AML. Evidence confirms that derivatives of this scaffold potently inhibit FLT3-ITD, CDK2, and CDK9, and demonstrate target-specific cellular activity in relevant AML cell lines (MOLM13, MV4-11) [1]. Laboratories investigating the signaling networks downstream of oncogenic FLT3 mutations or exploring novel combination therapies will find this compound a valuable tool.

Structure-Activity Relationship (SAR) Exploration Around a Privileged Kinase Inhibitor Scaffold

For academic and industrial groups building kinase inhibitor libraries, 3,5,7-triphenylpyrazolo[1,5-a]pyrimidine serves as a validated, core scaffold with proven engagement of clinically relevant kinases (FLT3, CDK2, CDK9) [1]. Its defined synthetic accessibility and well-characterized substitution points (3, 5, and 7) allow for systematic diversification to probe kinase selectivity and optimize physicochemical properties.

In Silico and In Vitro Toxicology Screening and Modeling

The availability of predicted oral toxicity data (LD₅₀ = 500 mg/kg, Class IV; inactive for hepatotoxicity/immunotoxicity) makes this compound suitable for use as a reference standard in toxicology model development and validation [2]. It can serve as a test case for refining in silico prediction algorithms or as a moderately toxic comparator in in vitro cytotoxicity assays against normal cell lines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5,7-Triphenylpyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.